molecular formula C₄H₅NOS B1153433 2-Aminothiophen-3-ol

2-Aminothiophen-3-ol

Cat. No.: B1153433
M. Wt: 115.15
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiophen-3-ol is an organosulfur compound with the molecular formula C4H5NOS. It is a colorless oily solid, although impure samples can be deeply colored. This compound is soluble in organic solvents and in basic water. It is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminothiophen-3-ol can be synthesized through various methods. One efficient method involves the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . Another method includes the zinc reduction of 2-nitrobenzene sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the aforementioned reactions. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminothiophen-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: This compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminothiophen-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminothiophen-3-ol involves its interaction with various molecular targets and pathways. For example, it can act as a precursor to benzothiazoles, which have been shown to interact with biological targets such as enzymes and receptors. The specific pathways involved depend on the particular derivative and its intended application .

Properties

Molecular Formula

C₄H₅NOS

Molecular Weight

115.15

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.